6-(Methylthio)benzo[d]isoxazol-3-amine
Description
6-(Methylthio)benzo[d]isoxazol-3-amine is a heterocyclic compound featuring a benzo[d]isoxazole core substituted with a methylthio (-SCH₃) group at position 6 and an amino (-NH₂) group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The compound’s synthesis typically involves nucleophilic aromatic substitution and cyclization reactions. For instance, derivatives of benzo[d]isoxazole are synthesized via reactions starting with ortho-fluoronitrile, followed by displacement with sulfur-containing nucleophiles and subsequent cyclization under basic conditions . Key characterization methods include ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS) to confirm structural integrity and purity.
Properties
Molecular Formula |
C8H8N2OS |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
6-methylsulfanyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H8N2OS/c1-12-5-2-3-6-7(4-5)11-10-8(6)9/h2-4H,1H3,(H2,9,10) |
InChI Key |
ZKMQBGYSHPGBNI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)C(=NO2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)benzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-(Methylthio)benzo[d]isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
6-(Methylthio)benzo[d]isoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-(Methylthio)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological targets, potentially modulating their activity. For example, isoxazole derivatives have been shown to interact with enzymes, receptors, and other proteins, leading to diverse biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Steric Influence : Substituents like phenyl (-Ph) at position 6 (as in 6-Phenylbenzo[d]isoxazol-3-amine) increase steric bulk, which may hinder interactions in biological systems compared to the smaller -SCH₃ group .
- Solubility: The -SCH₃ group likely confers intermediate polarity, whereas the -CH₂NH₂ substituent (in 6-(Aminomethyl)benzo[d]isoxazol-3-amine) improves aqueous solubility due to protonation at physiological pH .
Physicochemical and Spectral Data
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